![molecular formula C10H6Br2N4 B6361775 3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile CAS No. 1240568-38-0](/img/structure/B6361775.png)

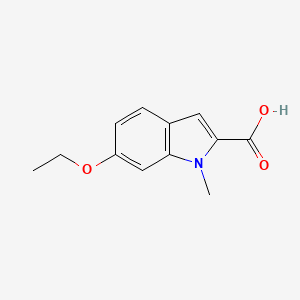

3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their broad biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile”, often involves the reaction of azides with alkynes in a copper-catalyzed click reaction . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of “3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” and similar compounds is typically confirmed using various spectroscopic techniques, including proton nuclear magnetic resonance (1 H-NMR), carbon-13 nuclear magnetic resonance (13 C-NMR), correlated spectroscopy (1 H- 1 H-COSY), heteronuclear single quantum coherence (HSQC), and distortionless enhancement by polarization transfer (DEPT-135 and DEPT-90) NMR, ultraviolet (UV), and Fourier-transform infrared (FTIR) spectroscopies .Chemical Reactions Analysis

The chemical reactions involving “3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” and similar compounds often involve the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” and similar compounds are often characterized by their thermal stability, density, and oxygen balance .科学的研究の応用

Anticancer Agents

1,2,4-triazole derivatives, including “3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile”, have shown promising results as anticancer agents . In a study, several novel 1,2,4-triazole derivatives were synthesized and evaluated for their cytotoxic activities against three human cancer cell lines including MCF-7, Hela, and A549 . Some of these compounds showed a promising cytotoxic activity lower than 12 μM against the Hela cell line .

Ligand for Transition Metals

3-Bromo-1H-1,2,4-triazole, a related compound, is used as a ligand for transition metals to create coordination complexes . It’s plausible that “3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” could have similar applications.

Catalyst for Ester Synthesis

1,2,4-triazoles have the ability to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . This suggests that “3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” could potentially be used in similar applications.

Breast Cancer Treatment

Compounds containing a 1,2,4-triazole ring, such as Letrozole and Anastrozole, have been approved by the FDA and used as first-line therapies for the treatment of breast cancer in postmenopausal women . Given the structural similarity, “3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” could potentially have similar therapeutic applications.

Protodeboronation Reactions

While not directly related to “3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile”, protodeboronation reactions have been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . Given the structural similarity, it’s plausible that “3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” could be used in similar synthetic strategies.

作用機序

Mode of Action

Compounds with a 1,2,4-triazole moiety have been known to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters .

Biochemical Pathways

The biochemical pathways affected by “3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” are currently unknown

Result of Action

Some 1,2,4-triazole derivatives have demonstrated cytotoxic effects against certain cancer cell lines , suggesting potential antitumor activity.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of “3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” is currently unknown . Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity.

将来の方向性

The future directions for “3-[(Dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile” and similar compounds often involve the discovery and development of more effective and potent anticancer agents . Additionally, computational studies are often done to predict the interaction of the synthesized compound with potential targets, and the drug-likeness of the compound is also investigated by predicting its pharmacokinetic properties .

特性

IUPAC Name |

3-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2N4/c11-9-14-10(12)16(15-9)6-8-3-1-2-7(4-8)5-13/h1-4H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIWGMNVIFUDZNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN2C(=NC(=N2)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,5-dibromo-1H-1,2,4-triazol-1-yl)methyl]benzonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine hydrochloride](/img/structure/B6361697.png)

![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6361701.png)

![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361710.png)

![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6361720.png)

![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6361721.png)

![3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361730.png)

![3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361765.png)

![1-[2-(4-Fluorophenoxy)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361766.png)

![3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361782.png)

![1-[(2,4,5-Trifluorophenyl)methyl]piperazine](/img/structure/B6361783.png)